Cas no 10118-85-1 (2-Pentenoic acid,5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-, (2E)-)

2-Pentenoic acid,5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-, (2E)- structure
10118-85-1 structure
Nome del prodotto:2-Pentenoic acid,5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-, (2E)-
Numero CAS:10118-85-1
MF:C10H14N2O3S
MW:242.294761180878
CID:154195
PubChem ID:6433555

2-Pentenoic acid,5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pentenoic acid,5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-, (2E)-
    • Biotin, .α.-dehydro-
    • (E)-2,3-didehydro-biotin
    • 5-((3aS)-2-oxo-(3ar,6ac)-hexahydro-thieno[3,4-d]imidazol-4t-yl)-pent-2t-enoic acid
    • Lidimycin
    • Lydimycin
    • α-Dehydrobiotin
    • alpha-dehydrobiotin
    • (+)-α-trans-Dehydrobiotin
    • [E,(+)]-5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4α-yl]-2-pentenoic acid
    • [E,(+)]-5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4α-yl]-2-pentenoic acid
    • Lidimycin [INN]
    • Lidimycine [INN-French]
    • HY-105801
    • Lidimycine
    • Q27290557
    • Lidimicina
    • NSC 127473
    • NSC-127473
    • NSC 127473; U 15965; -DHB; -Dehydrobiotin
    • 2-Pentenoic acid, 5-(hexahydro-2-oxo-1H-thieno(3,4-d)imidazol-4-yl)-, (3aS(3aalpha,4beta,6aalpha))-
    • 2-PENTENOIC ACID, 5-(HEXAHYDRO-2-OXO-1H-THIENO(3,4-D)IMIDAZOL-4-YL)-, (3AS(3A.ALPHA.,4.BETA.,6A.ALPHA.))-
    • CS-0026677
    • DEHYDROBIOTIN, ALPHA
    • Lidimycinum [INN-Latin]
    • UNII-U1E84J0228
    • Biotin, alpha-dehydro-
    • AKOS040747126
    • 10118-85-1
    • Lydimycin [USAN]
    • Lidimicina [INN-Spanish]
    • U-15965
    • CHEMBL3989616
    • SCHEMBL394163
    • 2-Pentenoic acid, 5-(2,3,3aalpha,4alpha,6,6aalpha-hexahydro-2-oxo-1H-thieno(3,4-d)imidazol-4-yl)-, (+)-
    • DTXSID40883091
    • U1E84J0228
    • U-15,965
    • Lydimycin (USAN/INN)
    • Lidimycinum
    • D04827
    • .alpha.-Dehydrobiotin
    • Biotin, .alpha.-dehydro-
    • Dehydrobiotin, .alpha.-
    • 2-Pentenoic acid, 5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-, [3aS-(3a.alpha.,4.beta.,6a.alpha.)]-
    • 2-Pentenoic acid, 5-(2,3,3a.alpha.,4.alpha.,6,6a.alpha.-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-, (+)-
    • (E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid
    • Inchi: InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+
    • Chiave InChI: NZERRTYPTPRCIR-DUXPYHPUSA-N
    • Sorrisi: O=C1NC2C(CC/C=C/C(O)=O)SCC2N1

Proprietà calcolate

  • Massa esatta: 242.07262
  • Massa monoisotopica: 242.072513
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 332
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 104

Proprietà sperimentali

  • Densità: 1.3
  • Punto di ebollizione: 593°Cat760mmHg
  • Punto di infiammabilità: 312.4°C
  • Indice di rifrazione: 1.567
  • PSA: 78.43
  • LogP: 1.23040
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd